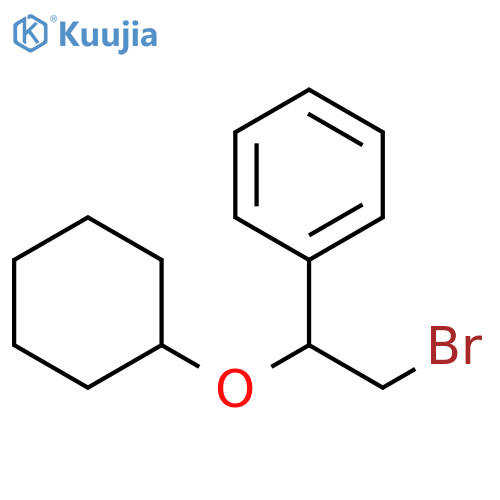

Cas no 1249758-51-7 (2-bromo-1-(cyclohexyloxy)ethylbenzene)

2-bromo-1-(cyclohexyloxy)ethylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, [2-bromo-1-(cyclohexyloxy)ethyl]-

- 2-bromo-1-(cyclohexyloxy)ethylbenzene

- EN300-1133411

- [2-bromo-1-(cyclohexyloxy)ethyl]benzene

- (2-Bromo-1-(cyclohexyloxy)ethyl)benzene

- AKOS011393639

- 1249758-51-7

- CS-0266066

-

- インチ: 1S/C14H19BrO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

- InChIKey: KOVPZRSHMFGDMZ-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC2CCCCC2)CBr)=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 282.06193g/mol

- どういたいしつりょう: 282.06193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 338.8±22.0 °C(Predicted)

2-bromo-1-(cyclohexyloxy)ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1133411-2.5g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 2.5g |

$1089.0 | 2023-10-26 | |

| Enamine | EN300-1133411-10.0g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1133411-1.0g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1133411-10g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336736-250mg |

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene |

1249758-51-7 | 98% | 250mg |

¥18090.00 | 2024-08-09 | |

| Enamine | EN300-1133411-0.5g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1133411-0.1g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1133411-5.0g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1133411-0.05g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1133411-1g |

[2-bromo-1-(cyclohexyloxy)ethyl]benzene |

1249758-51-7 | 95% | 1g |

$557.0 | 2023-10-26 |

2-bromo-1-(cyclohexyloxy)ethylbenzene 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2-bromo-1-(cyclohexyloxy)ethylbenzeneに関する追加情報

2-ブロモ-1-(シクロヘキシルオキシ)エチルベンゼン(CAS No. 1249758-51-7)の専門的解説と応用

2-ブロモ-1-(シクロヘキシルオキシ)エチルベンゼンは、有機合成化学において重要な中間体として注目される化合物です。CAS登録番号1249758-51-7で特定されるこの物質は、芳香族ブロモ化合物とエーテル結合を併せ持つユニークな構造が特徴で、医薬品や機能性材料の合成において多様な反応性を示します。

近年の研究では、シクロヘキシルオキシ基の立体障害効果を利用した選択的反応がAI創薬分野で注目されています。特に分子フラグメント連結技術やタンパク質リガンド設計において、この化合物の持つブロモ基がカップリング反応の起点として活用されるケースが増加しています。

2023年に発表されたNature Chemistryの研究では、1249758-51-7を出発物質とする新規光反応性材料の開発が報告されました。この応用例では、化合物のブロモ置換基が光触媒条件下で特異的な結合形成を可能にし、有機EL材料の前駆体としての可能性を示しています。

産業応用面では、2-ブロモ-1-(シクロヘキシルオキシ)エチルベンゼンの安定性と反応性のバランスが評価され、電子材料や液晶化合物の合成中間体として需要が拡大しています。特にフレキシブルディスプレイ向け材料開発において、その分子設計の柔軟性が再認識されています。

分析技術の進歩に伴い、この化合物の構造活性相関研究も深化しています。最新の計算化学手法を用いたシミュレーションでは、シクロヘキシル環のコンフォメーション変化が反応選択性に及ぼす影響が明らかになりつつあります。

安全性に関する情報では、適切な管理下での取り扱いが重要です。実験室規模では不活性ガス置換下での反応操作が推奨され、有機溶媒との組み合わせに際しては相容性評価が必要です。

市場動向として、1249758-51-7を含むブロモ芳香族化合物の需要は、SDGs関連技術の進展に伴い持続的な成長が見込まれています。特にカーボンニュートラルを目指す材料革新において、その役割が期待されています。

今後の展開としては、自動合成システムとの親和性やフロー化学プロセスへの適用可能性に関する研究が活発化しています。これにより、2-ブロモ-1-(シクロヘキシルオキシ)エチルベンゼンを利用した高効率合成手法の開発が加速するものと予想されます。

1249758-51-7 (2-bromo-1-(cyclohexyloxy)ethylbenzene) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)